1,4-oxazepane-4-carbonyl chloride
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Overview
Description
1,4-Oxazepane-4-carbonyl chloride is a heterocyclic compound with the molecular formula C6H10ClNO2 It is a derivative of oxazepane, a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
The synthesis of 1,4-oxazepane-4-carbonyl chloride typically involves the reaction of 1,4-oxazepane with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the hydroxyl group into a chloride group.
Synthetic Route:
Starting Material: 1,4-Oxazepane
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction can be represented as follows:
1,4-Oxazepane+SOCl2→1,4-Oxazepane-4-carbonyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,4-Oxazepane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,4-oxazepane-4-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
Hydrolysis: Water or aqueous base; room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH4); anhydrous conditions.
Major Products:
- Amides, esters, thioesters from nucleophilic substitution.
- 1,4-Oxazepane-4-carboxylic acid from hydrolysis.
- 1,4-Oxazepane-4-methanol from reduction.
Scientific Research Applications
1,4-Oxazepane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific biological pathways, such as enzyme inhibitors and receptor antagonists.
Material Science: It is utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1,4-oxazepane-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Receptor Antagonism: It can block receptor activity by binding to receptor sites and preventing the interaction with natural ligands.
Comparison with Similar Compounds
1,4-Oxazepane-4-carbonyl chloride can be compared with other similar compounds, such as:
1,4-Oxazepane-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group. It is less reactive and more stable.
1,4-Diazepane-4-carbonyl Chloride: Contains an additional nitrogen atom in the ring, which can alter its reactivity and biological activity.
1,4-Oxazepane-4-methanol: The carbonyl chloride group is reduced to an alcohol, making it less reactive but useful in different synthetic applications.
Uniqueness: this compound is unique due to its high reactivity, which makes it a valuable intermediate in organic synthesis and medicinal chemistry
Properties
CAS No. |
1510760-04-9 |
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Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c7-6(9)8-2-1-4-10-5-3-8/h1-5H2 |
InChI Key |
AYQXZOBTKKSJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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